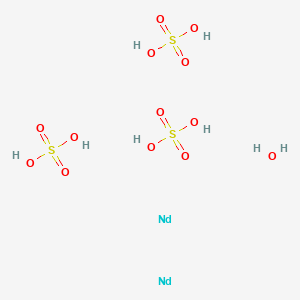![molecular formula C11H20N2O2 B8083978 Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B8083978.png)
Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound featuring a diazabicyclo structure. This compound is notable for its unique chemical framework, which includes a tert-butyl ester group and two nitrogen atoms within the bicyclic ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the bicyclic structure. This can be achieved through various cyclization reactions, including intramolecular nucleophilic substitution or ring-closing metathesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any present carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Chemistry
In chemistry, tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure allows it to mimic certain natural substrates, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
作用机制
The mechanism of action of tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or interference with receptor-ligand interactions.
相似化合物的比较
Similar Compounds
Tert-butyl (1S,6R)-8-oxo-2,7-diazabicyclo[4.2.0]octane-2-carboxylate: This compound has a similar bicyclic structure but differs in the position and nature of functional groups.
Tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Another related compound with variations in the bicyclic framework and ester group positioning.
Uniqueness
Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific stereochemistry and functional group arrangement. These features confer distinct reactivity and binding properties, making it particularly useful in applications where precise molecular interactions are required.
This detailed overview provides a comprehensive understanding of tert-butyl (1S,6R)-2,5-diazabicyclo[420]octane-2-carboxylate, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIFXMDXOJFVMW-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
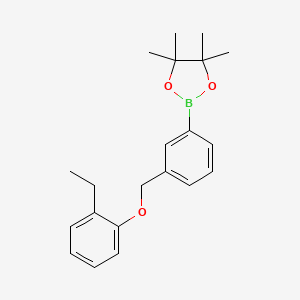
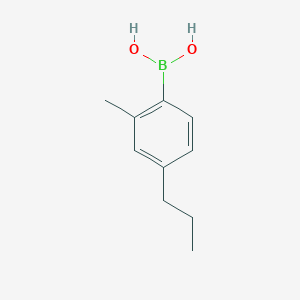
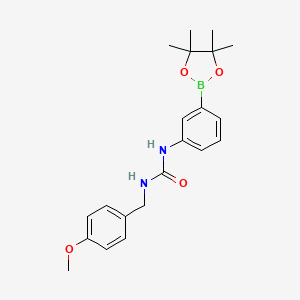
![Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083940.png)
![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)
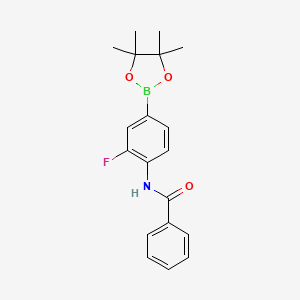
![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)
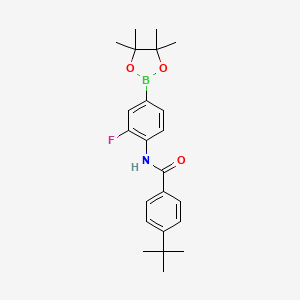
![Hexanoic acid, 6-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-](/img/structure/B8083957.png)
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8083959.png)
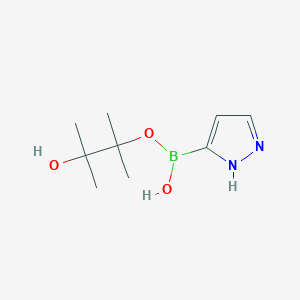
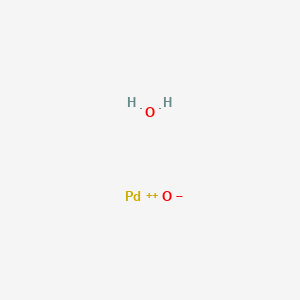
![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid](/img/structure/B8083972.png)
